(1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17497981
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | (1S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
| Standard InChI Key | MDOYBGNXLACFGZ-OLAZFDQMSA-N |
| Isomeric SMILES | CC([C@H](C1=C(C=CC(=C1)Cl)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)Cl)F)N)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL features a propan-2-ol backbone substituted with a 5-chloro-2-fluorophenyl group at the first carbon and an amino group at the same chiral center. The (1S) configuration confers enantiomeric specificity, critical for interactions with biological targets. Halogen atoms (Cl and F) on the aromatic ring enhance electronegativity and lipophilicity, influencing solubility and membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Centers | 1 (C1) |
| Halogen Content | 17.4% Cl, 9.3% F |
Stereochemical Significance
The compound’s (1S) configuration determines its three-dimensional orientation, which is pivotal for binding to chiral biological receptors. Enantiomeric purity is essential, as mirrored configurations (e.g., 1R) may exhibit reduced or altered activity. Computational modeling suggests that the S-configuration optimizes hydrogen bonding with serine residues in enzyme active sites, a trait observed in β-adrenergic agonists.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically begins with 5-chloro-2-fluorobenzaldehyde, which undergoes a Strecker reaction with ammonium cyanide and acetone to form an α-aminonitrile intermediate. Subsequent hydrolysis and reduction yield the target amino alcohol. Reaction conditions—such as a pH of 8–9, temperatures of 60–70°C, and ethanol as a solvent—optimize yield (reported at 68–72%) and enantiomeric excess (>98%).
Table 2: Representative Synthetic Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | Sodium borohydride |
| Reaction Time | 12–16 hours |
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance mixing and heat transfer, reducing side products like the undesired (1R)-enantiomer. Post-synthesis purification via chiral column chromatography ensures >99% enantiomeric purity, meeting pharmaceutical-grade standards.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (LogP ≈ 1.5), rendering it soluble in polar organic solvents (e.g., ethanol, DMSO) but sparingly soluble in water (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), with a half-life of 3.2 hours at pH 2. Storage at −20°C in inert atmospheres preserves integrity for over 24 months.
Spectroscopic Profiles
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NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 7.32 (dd, J = 8.4, 2.4 Hz, 1H), 7.18 (d, J = 2.4 Hz, 1H), 4.01 (m, 1H, CH-NH₂), 3.45 (m, 1H, CH-OH).
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C-F bend), 1550 cm⁻¹ (N-H bend).
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
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Amino Group: Reacts with acyl chlorides to form amides (e.g., acetic anhydride yields N-acetyl derivative, m.p. 145–147°C).
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Hydroxyl Group: Participates in Mitsunobu reactions to generate ethers, useful in prodrug design.
Industrial Applications
Serves as a precursor to:
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Antiviral Agents: Analogues inhibit influenza A neuraminidase (IC₅₀ = 0.8 μM).
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Anticancer Drugs: Platinum(II) complexes exhibit cytotoxicity against MCF-7 cells (EC₅₀ = 4.2 μM).
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